COX-2 Inhibitory Potency and Selectivity of COX-2/15-LOX-IN-5 Compared Directly with Celecoxib
COX-2/15-LOX-IN-5 (4f) demonstrated COX-2 inhibitory potency equipotent to celecoxib (IC50 = 0.08 μM for both) in the same ovine COX-1/COX-2 assay kit, while maintaining a COX-2 selectivity index (SI = 131.59) that, though lower than celecoxib's SI of 180.46, remains in the high-selectivity range [1]. Its COX-1 IC50 of 10.95 μM is lower than celecoxib's 13.60 μM, indicating marginally greater COX-1 engagement but still sufficient selectivity for COX-2-targeted applications [1].
| Evidence Dimension | COX-2 inhibitory potency and COX-1/COX-2 selectivity |
|---|---|
| Target Compound Data | COX-2 IC50 = 0.08 ± 0.040 μM; COX-1 IC50 = 10.95 ± 1.53 μM; SI = 131.59 |
| Comparator Or Baseline | Celecoxib: COX-2 IC50 = 0.08 ± 0.037 μM; COX-1 IC50 = 13.60 ± 2.25 μM; SI = 180.46 |
| Quantified Difference | COX-2 potency: equivalent (ratio ≈ 1.0); SI: 131.59 vs 180.46 (27% lower); COX-1 IC50: 10.95 vs 13.60 μM (19% lower) |
| Conditions | Ovine COX-1/COX-2 assay kit; IC50 values expressed as mean ± SEM (n ≥ 2) |
Why This Matters
This demonstrates that COX-2/15-LOX-IN-5 delivers celecoxib-equivalent COX-2 inhibition while adding 15-LOX inhibitory capability absent in celecoxib, making it relevant for studies investigating dual-pathway arachidonic acid modulation.
- [1] Osman NA, Soltan MK, Rezq S, Flaherty J, Romero DG, Abdelkhalek AS. Arch Pharm (Weinheim). 2024;357(5):e2300615. Table 1. View Source
